molecular formula C12H5F12IO2 B1302420 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene CAS No. 53173-72-1

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene

Cat. No.: B1302420
CAS No.: 53173-72-1
M. Wt: 536.05 g/mol
InChI Key: KVOQFAYORNCNFD-UHFFFAOYSA-N
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Description

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. This compound is known for its unique chemical properties, including high lipophilicity and resistance to acidic conditions. It is often used in specialized chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene typically involves the reaction of 3,5-diiodobenzene with hexafluoroacetone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the iodine atoms are replaced by the hexafluoro-2-hydroxypropyl groups. The reaction conditions generally include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Base: Potassium carbonate (K2CO3)

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale batch reactors

    Purification: Crystallization or column chromatography

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the iodine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of azides or other substituted derivatives

Scientific Research Applications

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.

    Industry: Utilized in the production of specialized polymers and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene involves its interaction with molecular targets through its fluorinated groups. The compound can form strong hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Protein-Ligand Interactions: Stabilizing or destabilizing protein conformations through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 3,5-Bis(trifluoromethyl)iodobenzene
  • Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate

Uniqueness

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene is unique due to its dual hexafluoro-2-hydroxypropyl groups, which impart high lipophilicity and resistance to acidic conditions. This makes it particularly useful in applications requiring stability under harsh conditions, unlike its similar counterparts which may lack such stability.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-iodophenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F12IO2/c13-9(14,15)7(26,10(16,17)18)4-1-5(3-6(25)2-4)8(27,11(19,20)21)12(22,23)24/h1-3,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOQFAYORNCNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F12IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372251
Record name 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53173-72-1
Record name 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(5-Iodobenzene-1,3-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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